molecular formula C17H23N3O3 B2856671 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide CAS No. 2380187-09-5

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide

Cat. No. B2856671
CAS RN: 2380187-09-5
M. Wt: 317.389
InChI Key: FODQDBGHSFPUKP-UHFFFAOYSA-N
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Description

“N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N’-phenyloxamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a phenyloxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the morpholine ring and the phenyloxamide group. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholine ring and the phenyloxamide group. The morpholine ring can participate in a variety of chemical reactions, particularly as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the morpholine ring could potentially make the compound more soluble in water .

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, the morpholine ring could potentially interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, further studies could be conducted to determine its efficacy and safety .

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-15(16(22)19-14-5-2-1-3-6-14)18-13-17(7-4-8-17)20-9-11-23-12-10-20/h1-3,5-6H,4,7-13H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODQDBGHSFPUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide

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